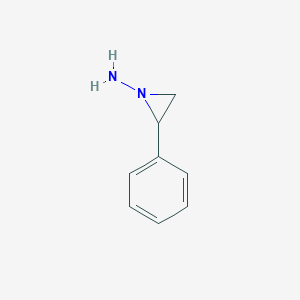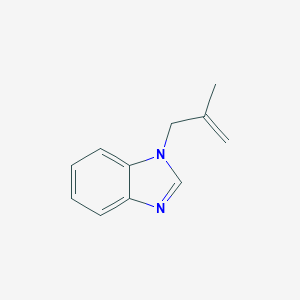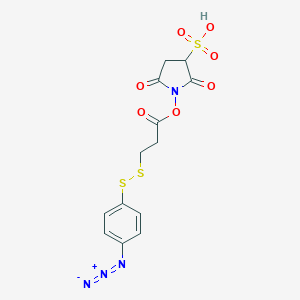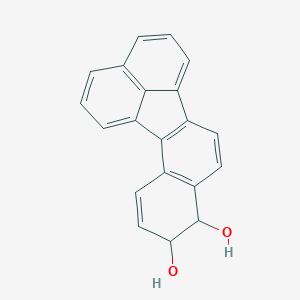
2-Phenylaziridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist ein Breitband-bakteriostatisches Antibiotikum, das die Synthese von Folsäure in Bakterien hemmt und so deren Wachstum und Vermehrung verhindert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfamethoxazol wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4-Aminobenzolsulfonamid mit 5-Methylisoxazol umfasst. Die wichtigsten Schritte sind:
Nitrierung: Die Nitrierung von 4-Aminobenzolsulfonamid zu 4-Nitrobenzolsulfonamid.
Reduktion: Die Reduktion von 4-Nitrobenzolsulfonamid zu 4-Aminobenzolsulfonamid.
Cyclisierung: Die Cyclisierung von 4-Aminobenzolsulfonamid mit 5-Methylisoxazol zu Sulfamethoxazol.
Industrielle Produktionsmethoden
Die industrielle Produktion von Sulfamethoxazol beinhaltet eine chemische Großsynthese unter Verwendung ähnlicher Reaktionsschritte wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole. The key steps include:
Nitration: The nitration of 4-aminobenzenesulfonamide to form 4-nitrobenzenesulfonamide.
Reduction: The reduction of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide.
Cyclization: The cyclization of 4-aminobenzenesulfonamide with 5-methylisoxazole to form sulfamethoxazole.
Industrial Production Methods
Industrial production of sulfamethoxazole involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulfamethoxazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfamethoxazol kann oxidiert werden, um Sulfon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Sulfamethoxazol in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit Sulfamethoxazol reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Sulfonamide.
Wissenschaftliche Forschungsanwendungen
Sulfamethoxazol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Sulfonamidchemie und -reaktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das Wachstum und den Stoffwechsel von Bakterienzellen.
Medizin: Ausführlich untersucht auf seine antibakteriellen Eigenschaften und in Kombination mit anderen Antibiotika zur Behandlung von Infektionen eingesetzt.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.
Wirkmechanismus
Sulfamethoxazol übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydropteroatsynthase hemmt, das an der Synthese von Dihydrofolsäure beteiligt ist, einer Vorstufe von Folsäure. Durch Konkurrenz mit Para-Aminobenzoesäure (PABA) um die Bindung an das Enzym verhindert Sulfamethoxazol die Bildung von Dihydrofolsäure, wodurch die bakterielle DNA-Synthese und Zellteilung gehemmt wird .
Wirkmechanismus
Sulfamethoxazole exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, sulfamethoxazole prevents the formation of dihydrofolic acid, thereby inhibiting bacterial DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Sulfisoxazol
- Sulfadiazin
- Sulfamethizol
Vergleich
Sulfamethoxazol ist unter den Sulfonamiden einzigartig aufgrund seiner mittleren Wirkdauer und breiten Aktivitätsspektrum. Im Vergleich zu Sulfisoxazol und Sulfadiazin hat Sulfamethoxazol eine längere Halbwertszeit, was seltenerer Dosierung ermöglicht. Es ist auch wirksamer gegen ein breiteres Spektrum von bakteriellen Infektionen .
Eigenschaften
CAS-Nummer |
19615-20-4 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-phenylaziridin-1-amine |
InChI |
InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
InChI-Schlüssel |
KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES |
C1C(N1N)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(N1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)


![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)







